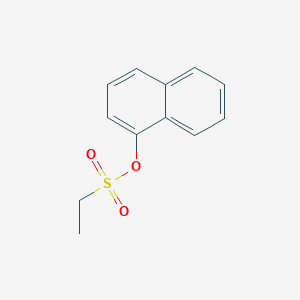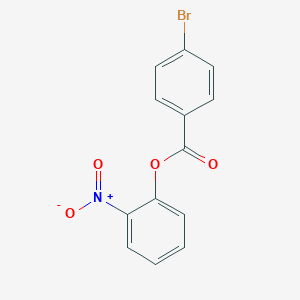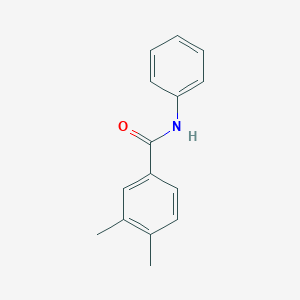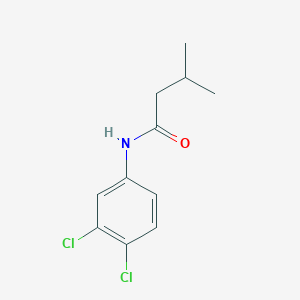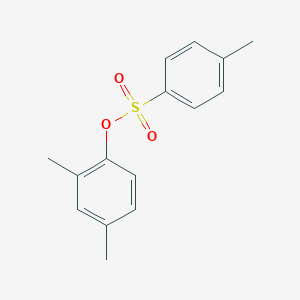
2,4-dimethylphenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethylphenyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a tosyloxy group attached to a m-xylene structure. The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly in the formation of esters and amides. This compound is of significant interest due to its versatile applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 4-methylbenzenesulfonate typically involves the reaction of m-xylene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction conditions include:
Reactants: m-xylene, p-toluenesulfonyl chloride
Solvent: Dichloromethane or similar organic solvent
Base: Pyridine or triethylamine
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-dimethylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form m-xylene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, mild heating
Reduction: Lithium aluminum hydride, ether solvents, low temperatures
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions
Major Products:
Substitution: Substituted xylene derivatives
Reduction: m-xylene
Oxidation: Sulfonic acids or other oxidized products
Aplicaciones Científicas De Investigación
2,4-dimethylphenyl 4-methylbenzenesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4-dimethylphenyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in substitution reactions. The tosyloxy group, being a good leaving group, facilitates the nucleophilic attack on the carbon atom to which it is attached. This leads to the formation of new chemical bonds and the substitution of the tosyloxy group with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2,4-dimethylphenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
4-(Tosyloxy)-toluene: Similar structure but with a single methyl group instead of two.
4-(Tosyloxy)-benzene: Lacks the methyl groups present in m-xylene.
4-(Tosyloxy)-ethylbenzene: Contains an ethyl group instead of two methyl groups.
Uniqueness: The presence of two methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C15H16O3S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-11-4-7-14(8-5-11)19(16,17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Clave InChI |
JCCHEZOAIYYINI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





